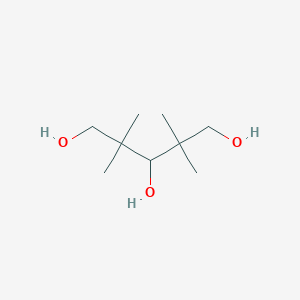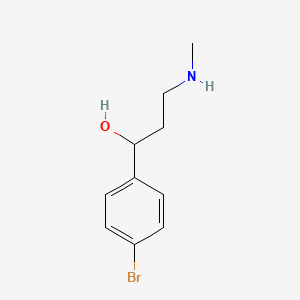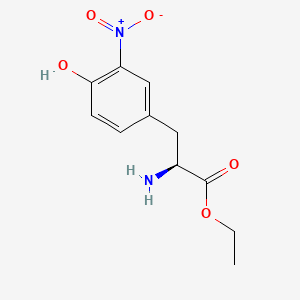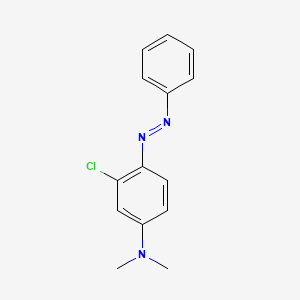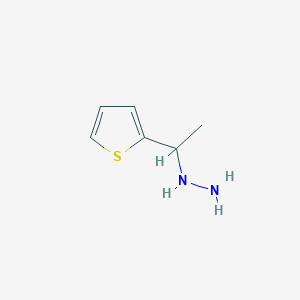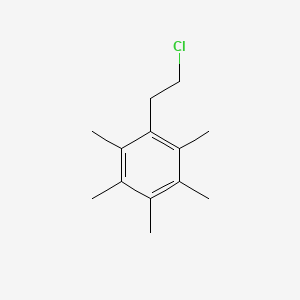
1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene is an organic compound characterized by a benzene ring substituted with five methyl groups and a 2-chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene typically involves the alkylation of pentamethylbenzene with 2-chloroethyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions to prevent hydrolysis of the chloroethyl group. The general reaction scheme is as follows:
[ \text{C}_6(\text{CH}_3)_5\text{H} + \text{ClCH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6(\text{CH}_3)_5\text{CH}_2\text{CH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and stringent control of reaction parameters, such as temperature and pressure, are crucial for achieving high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of ethyl-substituted derivatives.
Oxidation: Formation of pentamethylbenzoic acid or pentamethylbenzaldehyde.
Reduction: Formation of 1-ethyl-2,3,4,5,6-pentamethylbenzene.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene involves its interaction with nucleophiles due to the presence of the chloroethyl group. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is attributed to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloroethyl)-3,4,5,6-tetramethylbenzene
- 1-(2-Chloroethyl)-2,3,4,5-tetramethylbenzene
- 1-(2-Chloroethyl)-2,3,4,6-tetramethylbenzene
Uniqueness
1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene is unique due to the presence of five methyl groups on the benzene ring, which significantly influences its chemical reactivity and physical properties. The steric hindrance provided by the methyl groups can affect the compound’s reactivity in substitution and oxidation reactions, making it distinct from other similar compounds with fewer methyl groups.
Propiedades
Número CAS |
30220-20-3 |
|---|---|
Fórmula molecular |
C13H19Cl |
Peso molecular |
210.74 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C13H19Cl/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6-7H2,1-5H3 |
Clave InChI |
KDQYVOJKSCDMGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C)CCCl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


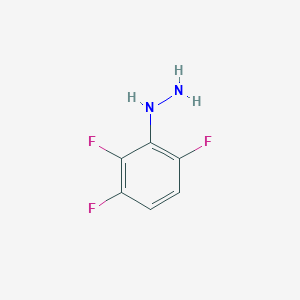
![[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12440448.png)

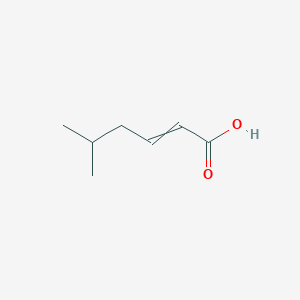
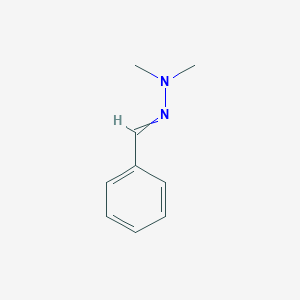
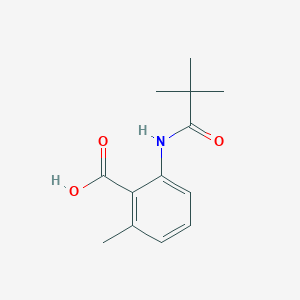

![Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B12440490.png)
